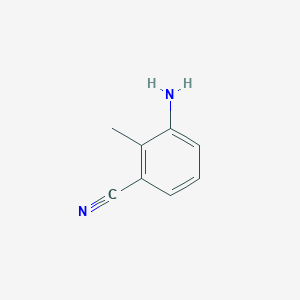

3-Amino-2-methylbenzonitrile

Descripción

Contextualization of Aminobenzonitriles as Versatile Chemical Scaffolds

Aminobenzonitriles are a class of organic compounds that feature both an amino (-NH₂) and a nitrile (-CN) group on a benzene (B151609) ring. This dual functionality makes them highly versatile scaffolds in organic synthesis. The amino group, being a nucleophile and a base, can undergo a wide range of reactions such as acylation, alkylation, and diazotization, the latter of which opens pathways to a vast array of other functional groups via Sandmeyer-type reactions. geeksforgeeks.org

Simultaneously, the nitrile group is a valuable synthetic precursor. It can be hydrolyzed to form carboxylic acids or amides, reduced to primary amines, or participate in cycloaddition reactions to construct heterocyclic rings. ontosight.aigoogle.com The presence of both of these reactive groups on the same aromatic core allows for sequential or, in some cases, one-pot transformations, providing an efficient route to highly functionalized molecules. This versatility is exploited in the creation of pharmaceuticals, agrochemicals, and dyes.

Importance of Benzonitrile (B105546) and Aniline (B41778) Moieties in Organic Synthesis

The chemical utility of 3-Amino-2-methylbenzonitrile is rooted in the fundamental reactivity of its core components: the benzonitrile and aniline moieties.

The benzonitrile moiety, consisting of a nitrile group attached to a benzene ring, is a cornerstone in synthetic chemistry. ontosight.ai It serves as a key intermediate in the production of numerous chemicals, including benzoic acid, benzamide, and benzylamine. rsc.org The cyano group's strong electron-withdrawing nature deactivates the aromatic ring towards electrophilic substitution while making it susceptible to nucleophilic aromatic substitution under certain conditions. Benzonitriles are widely used in the synthesis of pharmaceuticals, dyes, and specialty polymers. atamankimya.com They can also form coordination complexes with transition metals, which serve as synthetic intermediates. atamankimya.com

The aniline moiety, an amino group attached to a benzene ring, is one of the most fundamental aromatic amines in industrial and laboratory synthesis. researchgate.netwikipedia.org The amino group is strongly activating and directs incoming electrophiles to the ortho and para positions, making anilines highly reactive in electrophilic substitution reactions. geeksforgeeks.orgwikipedia.org Aniline and its derivatives are crucial starting materials for a vast range of products, including polyurethane foams, dyes, rubber processing chemicals, and pharmaceuticals. geeksforgeeks.orgquora.comresearchgate.net The ability of the amino group to be converted into a diazonium salt is a particularly powerful tool in aromatic chemistry, allowing for the introduction of a wide variety of substituents. geeksforgeeks.org

Structural and Electronic Considerations for this compound Reactivity

The specific arrangement of the amino, methyl, and nitrile groups in this compound dictates its unique reactivity. The electronic effects of these substituents on the benzene ring are a primary consideration. The amino group at the C3 position is a potent electron-donating group through resonance, activating the ring towards electrophilic attack. The methyl group at the C2 position is a weak electron-donating group via hyperconjugation, further enhancing the ring's electron density. Conversely, the nitrile group at the C1 position is a strong electron-withdrawing group, deactivating the ring.

This interplay of electronic effects results in a nuanced reactivity profile. The powerful activating effect of the amino group dominates, directing potential electrophilic substitutions primarily to the positions ortho and para to it (C4 and C6). The presence of the methyl group at C2 provides steric hindrance that can influence the regioselectivity of incoming reagents.

Recent research has highlighted the utility of the this compound scaffold in constructing complex heterocyclic systems. For instance, it has been used as a key building block in the synthesis of novel dual A₂ₐ/A₂ₑ adenosine (B11128) receptor (AR) antagonists. nih.gov In this context, the methylbenzonitrile structure was found to be beneficial for potent inhibitory activity, with the cyano group forming a polar interaction with key amino acid residues in the receptor's binding site. nih.gov The synthesis of this compound often starts from 2-methyl-3-nitrobenzonitrile (B1315095), which is then reduced to the corresponding amine. chemicalbook.com

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 69022-35-1 |

| Molecular Formula | C₈H₈N₂ |

| Molecular Weight | 132.16 g/mol bldpharm.com |

| MDL Number | MFCD18389821 bldpharm.com |

| SMILES | N#CC1=CC=CC(N)=C1C bldpharm.com |

| Appearance | White solid chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-amino-2-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-7(5-9)3-2-4-8(6)10/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSMSSOYMWIEQKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291990 | |

| Record name | 3-amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-35-1 | |

| Record name | 69022-35-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79490 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-amino-2-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-2-methylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Methodological Advancements in the Synthesis of 3 Amino 2 Methylbenzonitrile

Direct Synthetic Routes

Direct synthetic routes offer a streamlined approach to synthesizing 3-Amino-2-methylbenzonitrile, primarily through the transformation of functional groups on a pre-existing benzonitrile (B105546) framework.

Catalytic Reduction of Nitro-Substituted Benzonitrile Precursors

The most common direct route to this compound involves the reduction of its nitro precursor, 2-methyl-3-nitrobenzonitrile (B1315095). This transformation is a cornerstone in the synthesis of aromatic amines due to the widespread availability of nitroarenes. The process typically involves a catalyst and a reducing agent to convert the nitro group (-NO₂) to an amino group (-NH₂).

A variety of catalytic systems have been employed for this reduction. A frequently documented method uses zinc dust in the presence of ammonium (B1175870) chloride. chemicalbook.com In this reaction, 2-methyl-3-nitrobenzonitrile is treated with zinc dust and ammonium chloride in a solvent mixture like tetrahydrofuran (B95107) and methanol (B129727). The reaction proceeds at temperatures ranging from 0 °C to room temperature and can achieve high yields, with one study reporting a 93% yield of this compound. chemicalbook.com

Catalytic hydrogenation is another prevalent method, utilizing hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. These reactions are often performed in solvents such as ethanol (B145695) or ethyl acetate (B1210297) under pressure. The choice of catalyst and reaction conditions (temperature, pressure, and solvent) can be optimized to maximize yield and purity.

Below is a table summarizing various research findings for the reduction of nitro-substituted precursors.

| Precursor | Catalyst | Reducing Agent | Solvent(s) | Conditions | Yield |

| 2-Methyl-3-nitrobenzonitrile | Zinc | - | Tetrahydrofuran / Methanol | 0-20°C, 2h | 93% chemicalbook.com |

| Nitrobenzene (analogous) | Pd/C | H₂ | Ethanol | Ambient | High |

| Nitroarenes (general) | Iron (Fe) | H₂ | - | - | High |

This table presents data from various studies on the reduction of nitroarenes, with specific data for 2-Methyl-3-nitrobenzonitrile and analogous compounds to illustrate common methodologies.

Reductive Amination Protocols for Methylbenzonitrile Derivatives

Reductive amination represents another direct approach, though it is less commonly reported for this specific molecule. This method would theoretically involve reacting a suitable methylbenzonitrile derivative, such as one containing a ketone or aldehyde group, with an ammonia (B1221849) source in the presence of a reducing agent. However, literature specifically detailing this protocol for the direct synthesis of this compound is scarce. A more common strategy involves the amination of aryl halides, which is often categorized as a cross-coupling reaction (see Section 2.2.1). For instance, the palladium-catalyzed amination of aryl halides, known as the Buchwald-Hartwig amination, is a powerful method for forming carbon-nitrogen bonds. epa.gov This would involve coupling a compound like 3-halo-2-methylbenzonitrile with an amine source.

Convergent Synthetic Strategies

Convergent strategies involve the assembly of the target molecule from smaller, distinct fragments. These methods often provide greater flexibility in the introduction of substituents.

Cross-Coupling Reactions for Aryl-Nitrile Formation

Cross-coupling reactions are a powerful tool in modern organic synthesis. For this compound, these reactions can be used to introduce the cyano group or other key substituents onto a pre-formed aromatic ring.

One prominent example is the palladium-catalyzed cyanation of aryl halides. nih.govnih.gov This reaction involves treating an aryl halide (e.g., 3-bromo- (B131339) or 3-chloro-2-methylaniline) with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium cyanide (KCN), in the presence of a palladium catalyst. nih.govgoogle.com These reactions can be performed under mild conditions, sometimes even at room temperature in aqueous media, offering a significant advantage over harsher, traditional methods like the Rosenmund-von Braun reaction which often requires high temperatures. nih.govgoogle.com

The Suzuki coupling reaction is another versatile cross-coupling method. wikipedia.orglibretexts.org In a relevant synthetic pathway, 3-bromo-2-methylphenylacetonitrile can be reacted with a boron source, such as bis(pinacolato)diboron (B136004) ((BPin)₂), to form a boronic ester. This intermediate can then undergo a Suzuki coupling with a suitable partner to construct a more complex molecule, demonstrating the utility of the methylbenzonitrile core in further synthesis. nih.gov

| Coupling Type | Aryl Substrate | Coupling Partner | Catalyst System | Conditions | Product Type |

| Cyanation | (Hetero)aryl Halides/Triflates | Zn(CN)₂ | Pd-based catalyst | rt - 40°C, aqueous media | (Hetero)aryl Nitrile nih.govnih.gov |

| Suzuki Coupling | 3-Bromo-2-methylphenylacetonitrile | (BPin)₂ | Pd(dppf)Cl₂ | - | Boronic Ester Intermediate nih.gov |

| Amination | Aryl Halides/Triflates | Amines | Pd-based catalyst / t-BuBrettPhos | - | Aryl Amines epa.govsnnu.edu.cn |

This interactive table summarizes various cross-coupling reactions used in the synthesis of substituted benzonitriles and anilines, highlighting the versatility of these methods.

Cyclization Reactions for Benzonitrile Ring Formation

Constructing the benzonitrile ring through cyclization is a more complex, convergent approach. These methods build the aromatic ring from acyclic precursors. For example, multicomponent reactions can be employed where precursors containing the necessary functional groups are combined to form the substituted ring system in a single step. One strategy involves the condensation of malononitrile (B47326) with other reagents to build a substituted pyridine (B92270) or thiopyran ring, which can serve as a precursor to more complex heterocyclic systems. nih.gov While specific examples leading directly to this compound are not prevalent, the principles of using cyclization to form highly substituted aromatic rings are well-established in organic synthesis. thieme-connect.deacs.orgbeilstein-journals.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact and improve safety. sigmaaldrich.comrroij.comunibo.it This involves considering factors such as atom economy, the use of safer solvents, energy efficiency, and the choice of catalysts. acs.orgscirp.org

The catalytic reduction of 2-methyl-3-nitrobenzonitrile (Section 2.1.1) is often considered a green method, especially when using H₂ as the reductant, as the only byproduct is water, leading to high atom economy. acs.org The use of heterogeneous catalysts like Pd/C is also advantageous as they can be recovered and reused. To further enhance the "greenness" of this process, research is focused on replacing precious metal catalysts like palladium with more abundant and less toxic alternatives such as iron or copper. acs.org

In cross-coupling reactions (Section 2.2.1), green advancements include the development of catalysts that are effective at low loadings and operate in environmentally benign solvents like water or ethanol, at lower temperatures. nih.govnih.gov This reduces both energy consumption and the reliance on volatile organic compounds (VOCs). mdpi.com

Comparative Analysis of Synthetic Efficiency and Selectivity

The efficiency and selectivity of synthetic routes to this compound are critical factors for its practical application. A comparative analysis of the primary methods reveals distinct advantages and disadvantages for each approach. The two most prominent methods are the reduction of 2-methyl-3-nitrobenzonitrile and the cyanation of a halogenated aniline (B41778) derivative.

One of the most direct and high-yielding methods is the reduction of 2-methyl-3-nitrobenzonitrile. A specific protocol utilizing zinc dust and ammonium chloride in a mixture of tetrahydrofuran and methanol has been reported to produce this compound in a 93% yield. chemicalbook.com This method is advantageous due to its high efficiency and the ready availability of the starting material, which can be synthesized from 2,3- and 3,4-dimethylbenzonitriles via nitration. cdnsciencepub.com The reaction proceeds under mild conditions, starting at 0°C and gradually warming to room temperature, which contributes to its high selectivity by minimizing the formation of side products.

Another significant approach involves the cyanation of a substituted 3-aminochlorobenzene. This method, particularly the Rosenmund-von Braun synthesis, has been adapted for the synthesis of related aminobenzonitriles. google.com The reaction of a substituted 3-aminochlorobenzene with a cyanide source, often in the presence of a catalyst, can achieve high yields, in some cases exceeding 90%. google.com A key advantage of this method is its good selectivity, with minimal cleavage of other chemical bonds in the starting material. google.com For instance, the cyanation of 3-chloro-2-isothiopropyl-aniline to produce 3-amino-2-isithiopropylbenzonitrile has been reported with approximately 90% yield. google.com This suggests that a similar strategy could be effectively applied for the synthesis of this compound.

The following interactive data table provides a comparative overview of the different synthetic methods for this compound and related compounds, highlighting their yields and key reaction conditions.

| Starting Material | Reagents and Conditions | Product | Yield (%) |

| 2-Methyl-3-nitrobenzonitrile | Zinc dust, ammonium chloride, tetrahydrofuran, methanol; 0-20°C | This compound | 93 |

| Substituted 3-aminochlorobenzene | Cyanide source (e.g., CuCN or NaCN), catalyst; 30-150°C | Substituted 3-aminobenzonitrile | >90 (in some cases) |

| 3-Chloro-2-isothiopropyl-aniline | Sodium cyanide, catalyst; 50°C | 3-Amino-2-isithiopropylbenzonitrile | ~90 |

| 3-Bromo-2-methylphenylacetonitrile | Multi-step synthesis | Derivative of this compound | 78 |

Table 1. Comparative Analysis of Synthetic Routes

Comprehensive Chemical Reactivity of 3 Amino 2 Methylbenzonitrile

Transformations at the Amino Group

The primary amino group in 3-Amino-2-methylbenzonitrile is a key site for a variety of chemical transformations due to the nucleophilic nature of the nitrogen atom.

Nucleophilic Acyl Substitution and Amide Formation

The amino group readily participates in nucleophilic acyl substitution reactions with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. youtube.comncert.nic.in In this reaction, the lone pair of electrons on the nitrogen atom of the amino group attacks the electrophilic carbonyl carbon of the acylating agent. youtube.com This initial nucleophilic attack leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling a leaving group (e.g., chloride from an acyl chloride or a carboxylate from an anhydride) to yield the corresponding N-acylated product, an amide. nih.gov

For instance, the reaction with acetic anhydride (B1165640) would yield N-(2-cyano-6-methylphenyl)acetamide. youtube.com The reaction is typically conducted in the presence of a base, like pyridine (B92270), which serves to neutralize the acidic byproduct (e.g., HCl) and drive the reaction to completion. ncert.nic.in

Table 1: Acylation of this compound

| Acylating Agent | Product |

| Acetyl Chloride | N-(2-cyano-6-methylphenyl)acetamide |

| Acetic Anhydride | N-(2-cyano-6-methylphenyl)acetamide |

| Benzoyl Chloride | N-(2-cyano-6-methylphenyl)benzamide |

Alkylation Reactions of the Amino Moiety

The amino group of this compound can be alkylated through reaction with alkyl halides. This reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. However, controlling the degree of alkylation can be challenging, as the initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the formation of tertiary amines and even quaternary ammonium (B1175870) salts. ncert.nic.in

To achieve selective mono-N-alkylation, specific strategies can be employed. One such method involves reductive amination, where the amine is first condensed with an aldehyde or ketone, and the resulting imine is then reduced. Another approach uses nitriles as alkylating agents under catalytic hydrogenation conditions, which has been shown to be effective for the selective N-alkylation of aromatic primary amines. rsc.org

Condensation Reactions and Imine Formation

Primary amines, including this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govresearchgate.net This reversible, acid-catalyzed reaction involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. mdpi.com This intermediate is then protonated at the oxygen, making water a good leaving group. Elimination of water and subsequent deprotonation of the nitrogen results in the formation of the C=N double bond characteristic of an imine. mdpi.com The reaction rate is often optimal under mildly acidic conditions (around pH 5). bldpharm.com For example, reacting this compound with benzaldehyde (B42025) would produce the corresponding N-benzylidene-3-amino-2-methylbenzonitrile.

Diazotization and Subsequent Aryl Functionalization

The primary aromatic amino group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction involves treating the amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt, 2-cyano-6-methylbenzenediazonium chloride, is a highly versatile intermediate.

Diazonium salts are valuable in synthesis because the diazonio group (-N₂⁺) is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or Schiemann reactions. This allows for the introduction of a range of functional groups onto the aromatic ring, including halogens, cyano, hydroxyl, and fluoro groups, which are otherwise difficult to introduce directly.

Reactions Involving the Nitrile Group

The nitrile group (C≡N) is strongly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.

Nucleophilic Addition Pathways to the Nitrile Functionality

The nitrile group of this compound can undergo nucleophilic addition reactions. One of the most common transformations is hydrolysis, which can occur under either acidic or basic conditions to yield a carboxylic acid. The reaction proceeds through an amide intermediate, N-(2-cyano-6-methylphenyl)acetamide, which is subsequently hydrolyzed to 3-amino-2-methylbenzoic acid.

Another significant reaction is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine. byjus.comyoutube.com This reaction occurs via two successive nucleophilic additions of a hydride ion to the electrophilic carbon of the nitrile. youtube.commasterorganicchemistry.com The resulting product from the reduction of this compound would be (3-amino-2-methylphenyl)methanamine. This provides a synthetic route to introduce an aminomethyl group.

Table 2: Nucleophilic Addition to the Nitrile Group

| Reagent(s) | Conditions | Product |

| H₃O⁺ | Heat | 3-Amino-2-methylbenzoic acid |

| 1. LiAlH₄ 2. H₂O | Anhydrous ether/THF | (3-Amino-2-methylphenyl)methanamine |

Cycloaddition Reactions Involving the Nitrile Group

The nitrile group of this compound can participate in cycloaddition reactions, most notably [3+2] cycloadditions, to form five-membered heterocyclic rings. A prominent example is the synthesis of tetrazoles.

The [3+2] cycloaddition between a nitrile and an azide (B81097) source is a well-established method for forming tetrazole rings. gatech.edu Generally, this reaction requires a catalyst or high energy input to proceed efficiently. gatech.edu However, methods utilizing reactive complexes, for instance, formed from sodium azide and tertiary amine hydrochlorides, can facilitate the reaction under milder conditions. gatech.edu This approach avoids the need for toxic metal catalysts or high-boiling polar solvents. gatech.edu For substituted benzonitriles like this compound, the electronic nature of the substituents on the benzene (B151609) ring can influence the reactivity of the nitrile group in these cycloadditions.

Another important class of [3+2] cycloaddition involves the reaction of nitriles with nitrile oxides to yield Δ²-isoxazolines or with nitrones to produce Δ⁴-1,2,4-oxadiazolines. mdpi.comnih.gov These reactions are valuable for synthesizing various heterocyclic compounds that have applications in medicinal chemistry. mdpi.com The regioselectivity and stereoselectivity of these cycloadditions are influenced by the electronic properties of the substituents on both the nitrile and the 1,3-dipole. uchicago.eduresearchgate.net For instance, electron-withdrawing groups on the nitrile can enhance the reaction's kinetic and thermodynamic favorability. nih.gov

Table 1: Examples of Cycloaddition Reactions with Benzonitrile (B105546) Derivatives

| Reaction Type | Reactants | Product Type | Key Features |

| [3+2] Cycloaddition | Benzonitrile, Sodium Azide, Tertiary Amine Hydrochloride | 5-Phenyl-1H-tetrazole | Mild conditions, avoids toxic metal catalysts. gatech.edu |

| [3+2] Cycloaddition | Nitrile, Nitrile Oxide | Δ²-Isoxazoline | Synthesis of biologically active heterocycles. mdpi.com |

| [3+2] Cycloaddition | Nitrile, Nitrone | Δ⁴-1,2,4-Oxadiazoline | Concerted mechanism, selective formation. nih.gov |

Electrophilic and Nucleophilic Aromatic Substitutions on the Benzonitrile Ring

The benzene ring of this compound is subject to both electrophilic and nucleophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the reactivity and orientation of the incoming electrophile are governed by the activating and directing effects of the substituents already present on the benzene ring. libretexts.org The amino (-NH₂) group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance. organicchemistrytutor.comlibretexts.org The methyl (-CH₃) group is also an activating group and an ortho, para-director, operating through an inductive effect. libretexts.org Conversely, the nitrile (-CN) group is a deactivating group and a meta-director because it withdraws electron density from the ring. libretexts.org

In this compound, the powerful ortho, para-directing influence of the amino group dominates. The methyl group at position 2 and the amino group at position 3 work in concert to direct incoming electrophiles. The positions ortho and para to the strongly activating amino group are C4, C6, and C2. Since C2 is already substituted, the most likely positions for electrophilic attack are C4 and C6. Steric hindrance from the adjacent methyl group might influence the relative yields of substitution at these positions.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -NH₂ | Activating | ortho, para organicchemistrytutor.comlibretexts.org |

| -CH₃ | Activating | ortho, para libretexts.org |

| -CN | Deactivating | meta libretexts.org |

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) typically requires the presence of strong electron-withdrawing groups on the aromatic ring to make it susceptible to attack by a nucleophile. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.orgyoutube.com

Metal-Catalyzed Transformations of this compound and its Derivatives

Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. stonybrook.edumtroyal.ca Derivatives of this compound can serve as substrates in various metal-catalyzed transformations, such as Suzuki-Miyaura, and other coupling reactions. These reactions often utilize palladium, nickel, or copper catalysts. mdpi.comnih.gov

For instance, a halogenated derivative of this compound could undergo a Suzuki-Miyaura reaction, where a palladium catalyst facilitates the coupling of the aryl halide with an organoboron reagent. mdpi.comresearchgate.net The amino group can also act as a directing group in C-H functionalization reactions, guiding a metal catalyst to a specific C-H bond to enable its selective cleavage and subsequent functionalization. nih.gov

The nitrile group itself can be transformed under metal catalysis. For example, palladium-catalyzed reactions can be used to synthesize arylamines from aryl halides. nih.gov Furthermore, the amino group can be involved in metal-catalyzed N-arylation reactions. The presence of multiple functional groups on the this compound scaffold allows for a variety of selective, metal-catalyzed modifications to produce complex molecules. For example, palladium-catalyzed reactions have been developed for the synthesis of α-trifluoromethyl benzylic amines. duke.edu

Table 3: Examples of Metal-Catalyzed Reactions

| Reaction Type | Catalyst | Substrate Type | Product Type |

| Suzuki-Miyaura Coupling | Palladium | Aryl Halide, Organoboron Reagent | Biaryl Compound |

| C-H Functionalization | Palladium, Rhodium, etc. | Arene with Directing Group | Functionalized Arene |

| N-Arylation | Palladium, Copper | Amine, Aryl Halide | N-Aryl Amine |

Stereoselective and Regioselective Transformations

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the context of this compound, electrophilic aromatic substitution is a key example of a regioselective reaction, where the positions of substitution are controlled by the directing effects of the amino, methyl, and nitrile groups, as discussed in section 3.3. Multicomponent reactions can also exhibit high regioselectivity in the synthesis of complex heterocyclic structures. rsc.org

Stereoselectivity is the property of a chemical reaction that causes the formation of one stereoisomer in preference to another. While this compound itself is achiral, its derivatives can participate in stereoselective reactions. For example, if the nitrile group were to be reduced to a primary amine and the existing amino group were modified, the resulting molecule could be a substrate for enzymes like transaminases in dynamic kinetic resolutions to produce β-branched aromatic amino acids with high stereoselectivity. nih.gov Such biocatalytic methods are valuable for creating chiral building blocks for pharmaceuticals. nih.gov

Furthermore, cycloaddition reactions involving derivatives of this compound can proceed with high stereoselectivity, where the approach of the reacting species is controlled to form a specific stereoisomer. researchgate.net The synthesis of specific amino acid derivatives can also be achieved with high stereocontrol, starting from chiral precursors. elsevierpure.com Reactions involving the formation of aminoacyl esters of nucleotides have also shown stereoselectivity. nih.gov The development of new synthetic methods often focuses on achieving high regio- and stereoselectivity. nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Amino 2 Methylbenzonitrile

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying functional groups and analyzing the conformational landscape of a molecule. The vibrational modes of 3-Amino-2-methylbenzonitrile are characteristic of its constituent parts: the substituted benzene (B151609) ring, the amino group, the methyl group, and the nitrile group.

Fourier Transform Infrared (FTIR) Spectroscopic Investigations

The FTIR spectrum of this compound is dominated by absorption bands corresponding to the stretching and bending vibrations of its functional groups. The amino (NH₂) group typically displays two distinct stretching vibrations in the 3500-3300 cm⁻¹ region: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The presence of both an amino and a methyl group on the benzene ring influences the electronic distribution and, consequently, the exact positions of these bands. nih.govresearchgate.net

The nitrile (C≡N) stretching vibration is a sharp and intense band, characteristically appearing in the 2260-2220 cm⁻¹ range. nist.gov Its precise frequency can be affected by electronic effects from the ring substituents. The aromatic ring itself gives rise to several characteristic bands, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-H bonds of the methyl group are observed as stretching vibrations around 2950-2850 cm⁻¹. nist.gov Bending vibrations, such as the NH₂ scissoring mode (around 1600 cm⁻¹), and various C-H in-plane and out-of-plane bending modes provide further structural confirmation. nih.govresearchgate.net Studies on similar molecules, like methyl 3-(amino)-2-butenoate, show that intramolecular and intermolecular hydrogen bonding can significantly influence the vibrational frequencies, a factor that would also be relevant for solid-state or concentrated samples of this compound. nih.gov

Table 1: Characteristic FTIR Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| N-H Asymmetric Stretch | 3450 - 3350 | Medium-Strong |

| N-H Symmetric Stretch | 3350 - 3250 | Medium-Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2975 - 2850 | Medium |

| C≡N Stretch (Nitrile) | 2260 - 2220 | Strong, Sharp |

| N-H Scissoring (Bending) | 1650 - 1580 | Medium-Strong |

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FTIR. While polar groups like the amino group are strong in FTIR, the nitrile C≡N stretch and the aromatic ring vibrations are typically very prominent in the Raman spectrum. researchgate.netnih.gov The symmetric "breathing" mode of the benzene ring, which is often weak in the FTIR spectrum, usually gives a strong, sharp signal in the Raman spectrum. The C-H stretching vibrations of both the aromatic ring and the methyl group are also readily observed. Because Raman scattering is less sensitive to water, it can be an advantageous technique for studying samples in aqueous media. Comparing the FTIR and Raman spectra helps to provide a more complete assignment of the normal vibrational modes of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for determining the precise carbon-hydrogen framework of a molecule. By analyzing chemical shifts, coupling constants, and correlation signals, the exact connectivity of atoms in this compound can be confirmed.

Proton (¹H) NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic, amine, and methyl protons.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.org Due to their different electronic environments, they will have distinct chemical shifts and will exhibit spin-spin coupling with each other. The proton at C4 (between the amino and nitrile groups) would likely be a doublet, the proton at C5 a triplet (or doublet of doublets), and the proton at C6 a doublet.

Amine Protons: The two protons of the amino (NH₂) group typically appear as a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Methyl Protons: The three protons of the methyl (CH₃) group will appear as a sharp singlet in the upfield region, generally around 2.0-2.5 ppm, consistent with a methyl group attached to an aromatic ring. libretexts.org

Analysis of a similar compound, 3-Amino-2-methylbenzoic acid, shows the aromatic protons in the range of 6.6-7.8 ppm and the methyl protons as a singlet, which supports the predicted chemical shift regions for this compound. chemicalbook.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -NH₂ | Variable (e.g., 3.5 - 5.0) | Broad Singlet |

| Ar-H (3 protons) | 6.5 - 7.5 | Multiplets (Doublets, Triplet) |

Carbon-13 (¹³C) NMR and Heteronuclear Correlation Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals are expected, corresponding to each unique carbon atom.

Aromatic Carbons: The six carbons of the benzene ring will resonate in the downfield region, typically between 110 and 150 ppm. The carbons directly attached to the substituents (C1, C2, C3) are quaternary and will generally show weaker signals. youtube.com The carbon attached to the amino group (C3) will be shifted upfield compared to the others due to the electron-donating nature of nitrogen, while the carbon attached to the electron-withdrawing nitrile group (C1) will be shifted downfield.

Nitrile Carbon: The carbon of the nitrile (C≡N) group is also quaternary and appears in a characteristic window, typically between 115 and 125 ppm. youtube.com

Methyl Carbon: The methyl carbon signal will be found in the upfield region of the spectrum, usually between 15 and 25 ppm.

Heteronuclear correlation techniques like HSQC (Heteronuclear Single Quantum Coherence) would be used to correlate each proton signal with its directly attached carbon, confirming the assignments for the three C-H aromatic carbons and the methyl group. HMBC (Heteronuclear Multiple Bond Correlation) would show correlations over two or three bonds, allowing for the definitive assignment of the quaternary carbons by observing their correlations to nearby protons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ | 15 - 25 |

| -C≡N | 115 - 125 |

| Aromatic C-H | 115 - 140 |

| Aromatic C-NH₂ | 145 - 155 |

| Aromatic C-CH₃ | 135 - 145 |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the elemental composition of a molecule by providing a highly accurate mass measurement of the molecular ion. For this compound (C₈H₈N₂), the calculated exact mass of the neutral molecule is 132.06875. In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ with an exact mass of 133.07603.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. unito.it For a molecule with this structure, common fragmentation mechanisms include:

Loss of a methyl radical (•CH₃): Cleavage of the bond between the aromatic ring and the methyl group would result in a fragment ion, [M+H - CH₃]⁺. This is a common fragmentation for alkylbenzenes.

Loss of ammonia (B1221849) (NH₃): The amino group can be eliminated as a neutral ammonia molecule, yielding a fragment ion of [M+H - NH₃]⁺. nih.gov

Loss of hydrogen cyanide (HCN): Fragmentation involving the nitrile group can lead to the neutral loss of HCN, a characteristic pathway for benzonitriles. unito.it

Analyzing the exact masses of these fragment ions allows for the confirmation of their elemental compositions, providing strong evidence for the structure of the parent molecule.

Table 4: Predicted HRMS Fragments for Protonated this compound ([C₈H₉N₂]⁺)

| Fragment Ion | Neutral Loss | Predicted Exact Mass (m/z) |

|---|---|---|

| [C₈H₉N₂]⁺ | - | 133.07603 |

| [C₇H₆N₂]⁺ | •CH₃ | 118.05252 |

| [C₈H₆N]⁺ | NH₃ | 116.04948 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

A comprehensive search of publicly available scientific literature and crystallographic databases did not yield specific experimental X-ray diffraction data for this compound. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and the specific nature of its hydrogen-bonding network and other non-covalent interactions is not available at this time.

For illustrative purposes, a hypothetical data table for the crystallographic parameters of this compound is presented below. It is crucial to note that these values are not based on experimental data and serve only as a template for what such data would entail.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 6.20 |

| c (Å) | 14.30 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 725.4 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.210 |

In a typical crystal structure of an amino-substituted benzonitrile (B105546), one would expect to observe hydrogen bonding between the amino group of one molecule and the nitrile group of a neighboring molecule, leading to the formation of supramolecular chains or sheets. The methyl group would also influence the crystal packing through steric effects and weak van der Waals interactions.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic transitions within a molecule. By measuring the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, information about the energy levels of molecular orbitals and the extent of conjugation can be obtained.

For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* electronic transitions. The benzene ring, the nitrile group (-C≡N), and the amino group (-NH₂) all contribute to the conjugated system of the molecule. The amino group, being an electron-donating group, and the nitrile group, an electron-withdrawing group, influence the energy of the electronic transitions.

A thorough review of scientific literature did not reveal specific experimental UV-Vis spectroscopic data for this compound, including absorption maxima (λmax), molar absorptivity (ε), and solvent effects.

The following table provides a hypothetical representation of UV-Vis absorption data for this compound in a common solvent like ethanol (B145695). This data is for illustrative purposes only and is not derived from experimental measurements.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

| λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Electronic Transition |

| ~245 | ~12,000 | π → π |

| ~290 | ~2,500 | π → π |

| ~330 | ~500 | n → π* |

The π → π* transitions are typically of high intensity and arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transition, which is generally of lower intensity, involves the promotion of a non-bonding electron from the nitrogen atom of the amino group to an antibonding π* orbital. The position and intensity of these bands can be influenced by the solvent polarity and the specific substitution pattern on the benzene ring.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 Methylbenzonitrile

Quantum Chemical Approaches for Molecular Geometry and Electronic Structure

Quantum chemical methods are fundamental tools for determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. These calculations provide insights that are often complementary to experimental data.

Density Functional Theory (DFT) has become a popular and robust method for computational studies due to its balance of accuracy and computational cost. The B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) combined with a basis set like 6-311++G(d,p) is commonly employed for the geometry optimization of organic molecules like 3-Amino-2-methylbenzonitrile.

The process involves finding the lowest energy arrangement of atoms on the potential energy surface, which corresponds to the most stable molecular structure. The optimized geometric parameters, such as bond lengths and angles, can be calculated. For related molecules like 3-aminobenzonitrile, DFT calculations have shown that the benzene (B151609) ring may exhibit slight distortions due to the substituents. researchgate.net

Once the optimized geometry is obtained, vibrational frequency calculations are performed. A key verification for a true energy minimum is the absence of imaginary frequencies. turbomole.org These calculated frequencies can be compared with experimental data from Infrared (IR) and Raman spectroscopy. Theoretical calculations are typically performed on a single molecule in the gas phase, whereas experimental measurements are often conducted in the solid phase, which can lead to slight deviations due to intermolecular interactions. researchgate.net

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT/B3LYP (Note: This table is illustrative, based on typical values for similar structures.)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-C (aromatic) | 1.39 - 1.41 Å |

| C-CN | 1.44 Å | |

| C≡N | 1.16 Å | |

| C-NH₂ | 1.38 Å | |

| C-CH₃ | 1.51 Å | |

| Bond Angle | C-C-C (ring) | ~120° |

| C-C-CN | 121° | |

| C-C-NH₂ | 120.5° |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also utilized for predicting electronic properties. Methods like Hartree-Fock (HF) and more advanced post-HF methods can be used to calculate a molecule's electronic energy, dipole moment, and polarizability. For the related molecule 3-aminobenzonitrile, ab initio calculations have been successfully used to determine geometry and thermodynamic parameters. researchgate.net These methods provide a foundational understanding of the molecule's electronic behavior, complementing the insights gained from DFT.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as the electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as the electron acceptor (electrophile). ucsb.eduyoutube.comlibretexts.org

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amino group, which are electron-rich regions. The LUMO is likely to be distributed over the electron-withdrawing nitrile group (-CN) and the aromatic ring. This distribution allows for the prediction of sites for electrophilic and nucleophilic attack. For instance, an electrophile would likely attack the amino group or the para-position on the ring, where the HOMO density is highest. ucsb.edu

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Role in Reactivity |

|---|---|---|

| HOMO | -5.8 | Nucleophilic (electron donor) |

| LUMO | -0.9 | Electrophilic (electron acceptor) |

Analysis of Charge Distribution and Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. libretexts.org They are plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. Red typically signifies regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green and yellow represent areas with intermediate potential.

For this compound, the MEP map would show a region of strong negative potential (red) around the nitrogen atom of the nitrile group and the lone pair of the amino group. These are the most likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the amino group and the area around the methyl group would exhibit positive potential (blue or green), indicating them as sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Delocalization

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the familiar concepts of chemical bonds, lone pairs, and core orbitals. uba.ar This method is particularly useful for quantifying intramolecular interactions and electron delocalization.

The key interactions are analyzed through second-order perturbation theory, which evaluates the donor-acceptor interactions between filled (donor) NBOs and empty (acceptor) NBOs. researchgate.net A larger stabilization energy (E(2)) indicates a stronger interaction.

In this compound, NBO analysis would likely reveal significant hyperconjugation effects. Important interactions would include the delocalization of the nitrogen lone pair (nN) into the antibonding π* orbitals of the benzene ring (nN → πring), contributing to the system's stability. Additionally, interactions between the π orbitals of the ring and the π orbitals of the nitrile group (πring → π*CN) would demonstrate the electron-withdrawing nature of the nitrile substituent.

Mechanistic Pathways Elucidation via Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. By calculating the energies of reactants, transition states, intermediates, and products, a detailed reaction profile can be constructed.

For reactions involving this compound, DFT calculations can be used to locate transition state structures. A transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary vibrational frequency corresponding to the motion along the reaction coordinate. turbomole.org

By combining energy calculations with FMO and NBO analyses at each stage of the reaction, a comprehensive understanding of the mechanistic pathway can be achieved. For example, in a potential electrophilic substitution reaction, computational modeling could confirm which position on the ring is most favorable for attack by comparing the activation energies for different pathways. FMO theory would explain this preference based on the shape and energy of the HOMO, while NBO analysis would detail the specific orbital interactions that stabilize the transition state. numberanalytics.com

Strategic Applications of 3 Amino 2 Methylbenzonitrile in Advanced Organic Synthesis

Role as a Key Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The strategic placement of functional groups in 3-amino-2-methylbenzonitrile makes it an ideal starting material for the synthesis of various nitrogen-containing heterocyclic compounds. These scaffolds are of significant interest in medicinal chemistry and materials science due to their diverse biological and photophysical properties.

Synthesis of Pyrimidine-Based Scaffolds

While direct, single-step syntheses of pyrimidine (B1678525) scaffolds from this compound are not extensively documented, its derivatives are instrumental in creating complex pyrimidine-containing structures. For instance, this compound can be transformed into more complex intermediates which then undergo cyclization to form pyrimidine rings. A notable application involves its conversion to a triazole-pyrimidine-methylbenzonitrile core, which has been explored for the development of dual A2A/A2B adenosine (B11128) receptor antagonists. nih.gov The synthesis of these antagonists begins with the conversion of a related bromo-methylbenzonitrile to a pyrimidine-containing intermediate through a Suzuki coupling reaction. nih.gov This highlights the utility of the methylbenzonitrile moiety, a core feature of this compound, in constructing elaborate pyrimidine systems.

The general importance of pyrimidines is underscored by their role as key intermediates in the synthesis of various biologically active compounds, including disinfectants and herbicides. google.com Synthetic methods often involve the cyclization of appropriate precursors, and while this compound is not a direct precursor in all cases, its structural motifs are found in more complex starting materials for pyrimidine synthesis. google.comnih.gov

Precursor for Quinazolinone Ring Systems

This compound is a valuable precursor for the synthesis of quinazolinone ring systems. Although direct cyclization from this compound to a quinazolinone is not the most common route, related anthranilic acid derivatives, which can be conceptually derived from the benzonitrile (B105546), are standard starting materials. A more direct application involves the use of 3-amino-2-methylquinazolin-4(3H)-one, a closely related synthon. This intermediate, which can be prepared through multi-step sequences, allows for a variety of chemical modifications. mdpi.com For example, the amino group at the 3-position can be reacted with various aldehydes to form Schiff bases, leading to a diverse library of quinazolinone derivatives. nih.gov

Research has demonstrated the double lithiation of 3-amino-2-methyl-4(3H)-quinazolinone, enabling the introduction of substituents at the 2-methyl group. nih.gov This method provides a pathway to a range of substituted quinazolinones. nih.gov The synthesis of 3-amino-2-methylquinazolin-4(3H)-ones has been achieved through efficient, microwave-assisted green chemistry processes, starting from the corresponding benzoxazinones. mdpi.com These quinazolinone synthons are recognized for their potential in creating photo-active compounds with DNA-disruptive capabilities. mdpi.com

Table 1: Examples of Quinazolinone Derivatives Synthesized from 3-Amino-2-methylquinazolin-4(3H)-one

| Derivative Name | Reactant | Yield (%) | Melting Point (°C) |

| 3-((2-chlorobenzylidene)amino)-2-methylquinazolin-4(3H)-one | 2-chlorobenzaldehyde | 64 | 130–132 |

| 3-((3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 3-methoxybenzaldehyde | 52 | 237–239 |

| 3-((3-hydroxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | 3-hydroxybenzaldehyde | 99 | 136–137 |

| 3-((4-hydroxy-3-methoxybenzylidene)amino)-2-methylquinazolin-4(3H)-one | Vanillin | 86 | 100–102 |

| 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one | Thiophene-2-carbaldehyde | 66 | 170–172 |

| Data sourced from nih.gov |

Utility in Isoquinoline (B145761) Synthesis

The synthesis of isoquinoline derivatives can conceptually start from precursors structurally related to this compound. While direct routes are less common, the functional groups present in this compound are amenable to transformations that can lead to isoquinoline precursors. For example, the amino and nitrile groups can be manipulated to form the requisite carbon-nitrogen framework of the isoquinoline ring. A general strategy for synthesizing 3-aminoquinolines involves the bromination of 3-aminoquinoline (B160951) followed by a carbonyl insertion reaction to yield 3-aminoquinoline-5-methyl carboxylate, an important medical intermediate. google.com Although this example starts with 3-aminoquinoline itself, it illustrates the types of transformations that can be applied to aminobenzonitrile derivatives to build more complex heterocyclic systems.

Formation of Triazole and other Azole Derivatives

This compound serves as a valuable scaffold for the synthesis of triazole and other azole derivatives. The amino group can be converted to an azide (B81097), which can then undergo cycloaddition reactions with alkynes to form 1,2,3-triazoles. This "click chemistry" approach is highly efficient and allows for the creation of a wide range of substituted triazoles. organic-chemistry.org

A significant application is seen in the synthesis of novel dual A2A/A2B adenosine receptor antagonists. nih.gov In this work, a derivative of this compound is a key component of the final triazole-pyrimidine-methylbenzonitrile core structure. The synthesis involves a copper and sodium L-ascorbate catalyzed azide-alkyne cycloaddition. nih.gov The resulting triazole-containing compounds have shown promising inhibitory activity on adenosine receptors. nih.gov The 3-amino-1,2,4-triazole scaffold, in general, has been investigated for its potential anticancer properties. nih.gov

Building Block in the Construction of Complex Organic Molecules

The term "building block" in chemistry refers to a molecule that can be readily incorporated into the synthesis of larger, more complex structures. basicknowledge101.commdpi.com this compound fits this description perfectly due to its versatile functional groups. The amino group can act as a nucleophile or be transformed into other functional groups, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, and the methyl group can be functionalized.

Its utility is evident in the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones, which are themselves considered valuable synthons or "intermediate compounds". mdpi.com These synthons provide a platform for attaching various aromatic and heteroaromatic moieties, typically through the formation of Schiff bases or amides. mdpi.com This modular approach allows for the systematic exploration of chemical space and the development of new bioactive molecules.

Derivatization for Ligand Design in Catalysis

The functional groups of this compound make it an attractive starting point for the synthesis of novel ligands for catalysis. The amino and nitrile groups can be modified to create chelating sites for metal ions. For example, the amino group can be part of a bidentate or tridentate ligand system, and the nitrile group can be hydrolyzed to a carboxylic acid, which can also coordinate to a metal center. The design of such ligands is crucial for developing new catalysts with high activity, selectivity, and stability for a wide range of chemical transformations. While specific examples of ligands derived directly from this compound are not prevalent in the provided search results, the fundamental chemistry of the molecule supports its potential in this area.

Exploitation in Diversity-Oriented Synthesis (DOS) and Combinatorial Libraries

This compound serves as a valuable scaffold in the fields of diversity-oriented synthesis (DOS) and the generation of combinatorial libraries. The strategic positioning of its amino, methyl, and nitrile functional groups on the benzene (B151609) ring allows for a multitude of chemical transformations, making it an ideal starting point for the creation of large collections of structurally diverse molecules. souralgroup.comnih.gov These libraries are instrumental in high-throughput screening efforts for drug discovery and materials science.

The primary utility of this compound in this context lies in its role as a precursor to complex heterocyclic systems. Its vicinal amino and nitrile groups are primed for cyclization reactions to form fused heterocyclic scaffolds, most notably quinazolines and related structures. organic-chemistry.orgresearchgate.net In a combinatorial approach, the core quinazoline (B50416) structure derived from this compound can be systematically decorated with a wide array of substituents. By varying the reaction partners that engage with the amino and nitrile functionalities, chemists can rapidly generate a library of analogs.

For instance, the synthesis of 2-aryl-4-quinolones can be achieved from aminodimethoxyacetophenones, which are related aminoaryl precursors. nih.gov This highlights a common strategy where a core building block is reacted with a diverse set of aldehydes or other reagents to produce a library of final compounds with varied substitutions. This approach allows for the exploration of the structure-activity relationship (SAR) of a particular scaffold.

A representative strategy often involves multi-component reactions where the aminonitrile, a carbonyl compound, and a third component are combined in a one-pot synthesis. This methodology is highly efficient for building molecular complexity and diversity. frontiersin.org For example, libraries of quinazolinone amino acid hydrazides have been successfully prepared, demonstrating the power of using amino-functionalized precursors to generate compound collections with potential biological activities. nih.gov

The table below illustrates a general scheme for the generation of a combinatorial library of quinazoline derivatives, a common application stemming from precursors like this compound. The versatility of the core structure allows for the introduction of various R-groups, leading to a diverse set of final products for screening.

Table 1: Representative Synthesis of a Quinazoline-Based Combinatorial Library

| Starting Material | Reagent Class | Core Scaffold | Points of Diversity | Resulting Library |

|---|---|---|---|---|

| Aminoaryl Nitrile (e.g., this compound) | Aldehydes, Ketones, Acid Chlorides | Quinazoline | Substituents on the quinazoline ring system | Library of substituted quinazolines |

| Anthranilic Acid Derivatives | Acetic Anhydride (B1165640), Hydrazine | 3-Amino-2-methyl-quinazolin-4(3H)-one | Substituents on the benzene ring | Library of substituted quinazolinones mdpi.com |

This systematic approach to synthesis, enabled by versatile building blocks like this compound, is a cornerstone of modern medicinal chemistry and drug discovery, facilitating the rapid identification of novel bioactive compounds. nih.gov

Exploration of 3 Amino 2 Methylbenzonitrile in Materials Science

Integration into Functional Polymeric Architectures

The bifunctional nature of 3-Amino-2-methylbenzonitrile, possessing both a nucleophilic amino group and a polar nitrile functionality, makes it a versatile building block for the synthesis of novel polymers with tailored properties.

Monomer for Responsive Polymer Synthesis

Stimuli-responsive polymers, or "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light. nih.govrsc.orgrsc.org The amino group in this compound can impart pH-responsiveness to a polymer backbone. mdpi.com In acidic environments, the amino group becomes protonated, leading to changes in polymer solubility, conformation, and electrostatic interactions. This property is crucial for the design of materials for applications like drug delivery systems, where a change in pH can trigger the release of a therapeutic agent. rsc.org

The synthesis of such polymers can be achieved through various polymerization techniques. For instance, the amino group of this compound can be utilized in step-growth polymerization to form polyamides or polyimines. Alternatively, it can be modified to introduce a polymerizable group, such as an acrylate (B77674) or vinyl group, enabling its participation in chain-growth polymerization methods like reversible addition-fragmentation chain-transfer (RAFT) polymerization. rsc.orgrsc.orgmdpi.com This allows for the precise control over the polymer architecture, leading to well-defined block copolymers or statistical copolymers where the responsive units are strategically placed.

Influence on Polymer Conjugation and Electronic Properties

The interplay between the electron-donating amino group and the electron-withdrawing nitrile group can lead to intramolecular charge transfer (ICT) characteristics. When integrated into a conjugated polymer system, this can result in materials with interesting photophysical properties, such as fluorescence and solvatochromism. The extent of conjugation and the resulting electronic properties are highly dependent on the polymer's conformation and the specific placement of the this compound monomer within the polymer chain. researchgate.net Quantum chemical calculations can be employed to predict the electronic structure and transition energies of such polymers. researchgate.net

Ligand for Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. nih.govnih.gov The properties of MOFs, such as their pore size, shape, and surface chemistry, can be tuned by judicious selection of the metal and organic linker.

Design of Benzonitrile-Bridged MOF Structures

While there is extensive research on MOFs utilizing amino-functionalized ligands, such as 2-aminoterephthalic acid, for applications like CO2 capture rsc.orgresearchgate.netresearchgate.netusq.edu.au, the specific use of this compound as a primary or secondary ligand in MOF synthesis is a developing area. The nitrile group in this compound can potentially coordinate to metal centers, acting as a bridging ligand to form extended network structures. The amino group can serve as a functional site within the pores of the MOF, available for post-synthetic modification or for specific interactions with guest molecules. researchgate.net

The synthesis of such MOFs would typically involve solvothermal or hydrothermal methods, where a mixture of a metal salt and the this compound ligand is heated in a suitable solvent. researchgate.net The resulting topology and framework stability would be highly dependent on the coordination preference of the metal ion and the geometry of the ligand.

Impact on MOF Porosity and Adsorption Characteristics

The incorporation of this compound as a ligand is expected to have a significant impact on the porosity and adsorption characteristics of the resulting MOF. The size and shape of the ligand will directly influence the dimensions of the pores within the framework. The presence of the methyl group adds steric bulk, which could lead to the formation of larger cavities compared to non-substituted benzonitrile (B105546) ligands.

Below is a hypothetical data table illustrating how the incorporation of different amino-functionalized ligands could affect the properties of a MOF, based on general principles observed in the literature.

| Ligand | Metal Center | Resulting MOF | BET Surface Area (m²/g) | CO₂ Adsorption Capacity (mmol/g) |

| Terephthalic acid | Cr | MIL-101 | >3000 | ~10 |

| 2-Aminoterephthalic acid | Mg | Mg-ABDC | ~400 | ~1.4 |

| 2-Aminoterephthalic acid | Co | Co-ABDC | ~350 | ~1.1 |

| This compound | Zr | Hypothetical Zr-AMBN | ~800-1200 | ~2-4 |

Note: The data for the hypothetical Zr-AMBN is an educated estimation based on the expected effects of the ligand structure and functionality.

Applications in Organic Optoelectronics and Advanced Organic Materials

The unique electronic and photophysical properties that can arise from the structure of this compound make it a candidate for use in organic optoelectronic devices and other advanced organic materials. youtube.com

Organic Light-Emitting Diodes (OLEDs) are a prime example where molecules with tailored electronic properties are essential. arizona.edu The potential intramolecular charge transfer characteristics of this compound could be harnessed in the design of emissive materials or host materials for the emissive layer in an OLED. By incorporating this unit into larger molecular structures or polymers, it may be possible to tune the emission color and efficiency of the device. rsc.org

Furthermore, the reactivity of the amino and nitrile groups allows for the synthesis of more complex, functional organic molecules. These molecules could serve as building blocks for a variety of advanced materials, including those with nonlinear optical properties, liquid crystals, or as components in photosensitizers. The development of such materials from this compound is an active area of research with the potential for significant technological impact.

Precursor for Advanced Catalytic Materials

The chemical architecture of this compound, featuring a primary amine, a nitrile group, and an aromatic ring, presents it as a versatile precursor for the synthesis of various advanced catalytic materials. Its functional groups offer multiple reaction pathways for the creation of complex molecular structures and functionalized materials that can exhibit catalytic activity. The exploration of this compound in catalysis is grounded in its potential to form stable and active sites when integrated into larger molecular or material frameworks.

One of the primary avenues for its use is in the development of Schiff base ligands and their subsequent metal complexes. The primary amine group of this compound can readily undergo condensation reactions with aldehydes or ketones to form Schiff bases, which are characterized by an azomethine (-C=N-) group. researchgate.netfud.edu.ng These Schiff base ligands, containing both nitrogen and potentially other donor atoms, are excellent chelating agents for a wide array of transition metals. researchgate.net The resulting metal complexes have been extensively studied for their catalytic applications in various chemical transformations. researchgate.netnih.gov For instance, manganese(III) complexes of Schiff base ligands have demonstrated effectiveness in the aerobic oxidation of substrates like 2-aminophenol (B121084) and styrene. nih.gov While direct studies using this compound in this context are not widely documented, the fundamental reactivity of its amino group makes it a prime candidate for synthesizing new Schiff base ligands for catalytic metal complexes.

Another significant potential application lies in the field of metal-organic frameworks (MOFs). MOFs are crystalline porous materials constructed from metal ions or clusters coordinated to organic linker molecules. The inclusion of functional groups, such as amino groups, on the organic linkers can enhance the properties of the MOF, including its catalytic activity and selectivity. rsc.orggoogle.com Amino-functionalized MOFs have been shown to be effective in applications like CO2 adsorption. rsc.orgresearchgate.net Although this compound itself has not been prominently featured as a linker in major studies, its structure is analogous to other amino-containing molecules used for this purpose, such as 2-aminoterephthalic acid. rsc.orgresearchgate.net The presence of both an amino and a nitrile group could lead to MOFs with unique functionalities, where the amino group can be a site for post-synthetic modification and the nitrile group could either coordinate to metal centers or be a reactive site for further chemical transformations.

The nitrile group of this compound also opens up possibilities for its use in the synthesis of nitrogen-containing cyclic compounds with catalytic potential. For example, the cyclotrimerization of nitriles is a known method for producing 1,3,5-triazines. acs.org While research has been conducted on inhibiting this process for simpler nitriles like benzonitrile, the controlled catalytic cyclotrimerization of functionalized nitriles could lead to structured, nitrogen-rich platforms. acs.orgnih.gov These triazine-based structures could serve as ligands for metal catalysts or as building blocks for more complex porous organic polymers with catalytic applications.

Finally, this compound can be considered as a precursor for nitrogen-doped carbon materials. These materials are gaining interest as metal-free catalysts for a variety of organic reactions. The process typically involves the carbonization of nitrogen-rich organic precursors. The resulting materials have nitrogen atoms incorporated into the carbon lattice, which can act as active sites for catalysis. Given that this compound contains both carbon and nitrogen, it could serve as a valuable precursor in the synthesis of such functional carbon materials.

While direct and extensive research on this compound as a precursor for catalytic materials is still an emerging area, the reactivity of its functional groups provides a strong basis for its potential in creating novel Schiff base catalysts, functionalized MOFs, and nitrogen-doped carbon materials. The following table summarizes the potential catalytic applications based on the reactive sites of the molecule.

| Functional Group | Potential Catalytic Application | Relevant Research Context |

| Primary Amine | Synthesis of Schiff base ligands for metal complex catalysts. researchgate.netfud.edu.ngnih.gov | Schiff base complexes are widely used in oxidation and other catalytic reactions. nih.gov |

| Primary Amine | Linker for Metal-Organic Frameworks (MOFs). rsc.orggoogle.comresearchgate.net | Amino-functionalized MOFs show enhanced catalytic and adsorption properties. rsc.orggoogle.com |

| Nitrile Group | Precursor for triazine-based materials via cyclotrimerization. acs.orgnih.gov | Triazines can act as N-donor ligands or building blocks for porous organic polymers. |

| Entire Molecule | Precursor for Nitrogen-doped carbon catalysts. | Carbonization of nitrogen-containing organic molecules is a common method to produce these metal-free catalysts. |

Further research into these areas could unlock the full potential of this compound as a valuable component in the design and synthesis of next-generation catalysts.

Concluding Remarks and Future Research Perspectives

Synthesis and Reactivity: Current Status and Challenges

The synthesis of 3-Amino-2-methylbenzonitrile is primarily achieved through the reduction of its nitro precursor, 2-methyl-3-nitrobenzonitrile (B1315095). A documented method involves the use of zinc dust in the presence of ammonium (B1175870) chloride. chemicalbook.com In this procedure, 2-methyl-3-nitrobenzonitrile is treated with zinc dust and ammonium chloride in a solvent mixture of tetrahydrofuran (B95107) and methanol (B129727) at temperatures ranging from 0°C to room temperature, affording the desired this compound in high yield. chemicalbook.com

Table 1: Synthesis of this compound

| Precursor | Reagents | Solvent | Conditions | Yield | Reference |

|---|

The reactivity of this compound is dictated by its three functional groups. publish.csiro.au The amino group is a nucleophilic site and can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine. The aromatic ring itself is susceptible to electrophilic substitution, with the positions of substitution directed by the existing amino and methyl groups.

Challenges in the synthesis of substituted aminobenzonitriles often revolve around regioselectivity and the need for harsh reaction conditions. For instance, the synthesis of precursors like 2-methyl-3-nitrobenzonitrile can be challenging. General methods for synthesizing aminonitriles can involve multi-step processes, sometimes with low yields or the use of toxic reagents like cuprous cyanide. google.comgoogle.com The development of more efficient, cost-effective, and environmentally benign ("green") synthesis routes remains a significant challenge for industrial-scale production. google.com

Advancements in Spectroscopic and Computational Characterization

A complete spectroscopic and computational profile for this compound is not extensively detailed in publicly accessible literature. While data for isomers and related derivatives are available, specific experimental spectra for this compound are scarce. publish.csiro.auchemicalbook.comchemicalbook.comchemicalbook.com

Modern analytical techniques are essential for the unambiguous characterization of such molecules.